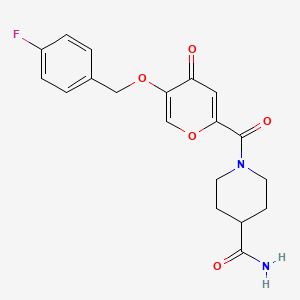

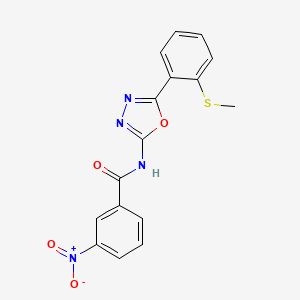

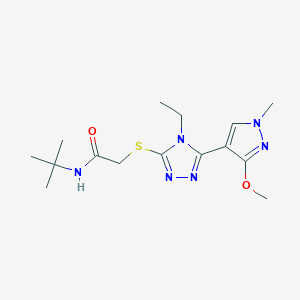

![molecular formula C16H11F3N2O B2843172 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 551921-13-2](/img/structure/B2843172.png)

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of phthalazinone, which is a heterocyclic compound . The trifluoromethyl group attached to the phenyl ring could potentially impart unique properties to the compound, such as increased lipophilicity or altered reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one and its derivatives are subjects of active research due to their diverse chemical properties and potential applications. An efficient method for synthesizing derivatives of phthalazin-1-one involves a one-pot, four-component condensation reaction, demonstrating its versatility in organic synthesis (Torkian et al., 2011). Another study highlights the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives using a similar one-pot approach, showcasing the compound's utility in creating structurally diverse molecules (Salehi et al., 2012).

Anticancer Activities

Research into the anticancer activities of phthalazin-1-one derivatives has shown promising results. A series of novel 1,4-disubstituted phthalazines have been synthesized and tested for their anticancer activities, with some derivatives displaying higher activity than cisplatin against certain cancer cell lines (Juan Li et al., 2006). This underscores the potential of phthalazin-1-one derivatives as a basis for developing new anticancer agents.

Material Science Applications

Phthalazin-1-one derivatives also find applications in material science. For example, copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units in the backbone have been synthesized, exhibiting remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials (Zong et al., 2014).

Antimicrobial Activity

The antimicrobial activities of phthalazin-1-one derivatives have been explored, with some new derivatives synthesized specifically for this purpose showing effectiveness against various bacteria and fungi strains (El-hashash et al., 2012). This highlights the potential for phthalazin-1-one derivatives in developing new antimicrobial agents.

High-Performance Polymers

Phthalazin-1-one derivatives are also utilized in the synthesis of high-performance polymers. Novel fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been developed, showing excellent thermal stability and solubility in various polar aprotic solvents, which could be beneficial for advanced engineering applications (Wang et al., 2007).

Propriétés

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)12-8-6-11(7-9-12)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIYOBWFOYESOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

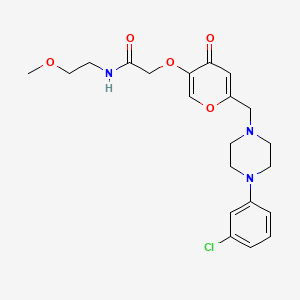

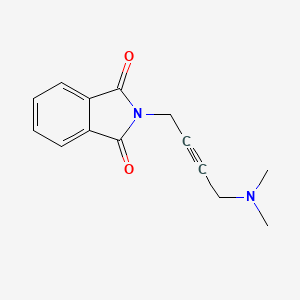

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)

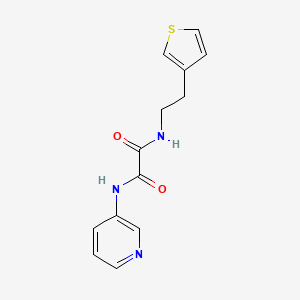

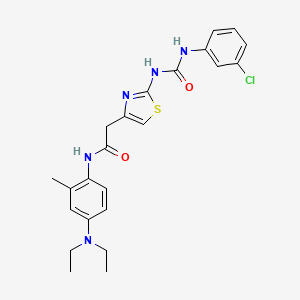

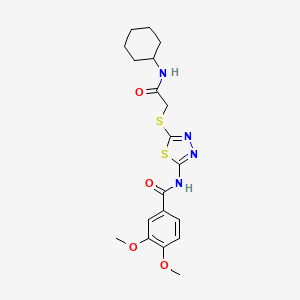

amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)

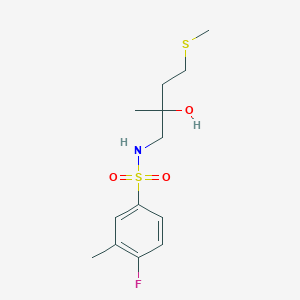

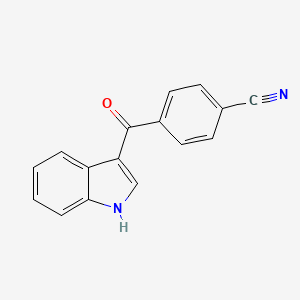

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)